Cas no 1887155-03-4 (Pyrimidine, 5-fluoro-2-(tributylstannyl)-)

Pyrimidine, 5-fluoro-2-(tributylstannyl)- 化学的及び物理的性質
名前と識別子
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- Pyrimidine, 5-fluoro-2-(tributylstannyl)-
- 5-Fluoro-2-(tributylstannyl)pyrimidine
- EN300-730112
- 1887155-03-4
- AT21918
-
- インチ: 1S/C4H2FN2.3C4H9.Sn/c5-4-1-6-3-7-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
- InChIKey: DMBMEDGAFJPGCQ-UHFFFAOYSA-N
- ほほえんだ: C1([Sn](CCCC)(CCCC)CCCC)=NC=C(F)C=N1
計算された属性
- せいみつぶんしりょう: 388.133680g/mol
- どういたいしつりょう: 388.133680g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 10
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
じっけんとくせい
- ふってん: 384.5±34.0 °C(Predicted)
- 酸性度係数(pKa): 0.30±0.42(Predicted)
Pyrimidine, 5-fluoro-2-(tributylstannyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-730112-2.5g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 2.5g |
$4892.0 | 2025-03-11 | |
Enamine | EN300-730112-0.1g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 0.1g |
$867.0 | 2025-03-11 | |
1PlusChem | 1P028BL2-5g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95% | 5g |
$9008.00 | 2024-06-17 | |
Enamine | EN300-730112-0.5g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 0.5g |
$1947.0 | 2025-03-11 | |
Enamine | EN300-730112-5.0g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 5.0g |
$7238.0 | 2025-03-11 | |
Enamine | EN300-730112-0.05g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 0.05g |
$663.0 | 2025-03-11 | |
1PlusChem | 1P028BL2-1g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95% | 1g |
$3147.00 | 2024-06-17 | |
Enamine | EN300-730112-0.25g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 0.25g |
$1236.0 | 2025-03-11 | |
Enamine | EN300-730112-10.0g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 10.0g |
$10732.0 | 2025-03-11 | |
Enamine | EN300-730112-1.0g |
5-fluoro-2-(tributylstannyl)pyrimidine |
1887155-03-4 | 95.0% | 1.0g |
$2496.0 | 2025-03-11 |
Pyrimidine, 5-fluoro-2-(tributylstannyl)- 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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9. Back matter
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Pyrimidine, 5-fluoro-2-(tributylstannyl)-に関する追加情報
Pyrimidine, 5-fluoro-2-(tributylstannyl)- (CAS No. 1887155-03-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Pyrimidine, 5-fluoro-2-(tributylstannyl)-, identified by its CAS number 1887155-03-4, is a specialized organotin compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting nucleic acid-related therapeutic applications. The unique structural features of this molecule, including the presence of a fluoro substituent and a tributylstannyl group, make it an invaluable tool for medicinal chemists and researchers exploring innovative drug candidates.
The fluoro group at the 5-position of the pyrimidine ring introduces a high electronegativity element, which can significantly influence the electronic properties and metabolic stability of the resulting drug molecules. Fluorinated pyrimidines are well-documented for their ability to enhance binding affinity to biological targets, improve pharmacokinetic profiles, and increase resistance to enzymatic degradation. These attributes have made fluorinated pyrimidines a staple in the development of antiviral, anticancer, and anti-inflammatory agents.
The tributylstannyl group at the 2-position of the pyrimidine ring provides a versatile handle for further functionalization via cross-coupling reactions. Tributyltin derivatives are widely used in organic synthesis due to their reactivity in Stille coupling reactions, which allow for the introduction of aryl or heteroaryl groups into complex molecular frameworks. This capability is particularly valuable in constructing heterocyclic scaffolds that mimic natural products or bioactive peptides.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with nucleic acid-targeting capabilities. Pyrimidine-based molecules are prominent among these candidates due to their structural similarity to natural nucleobases. The compound Pyrimidine, 5-fluoro-2-(tributylstannyl)- (CAS No. 1887155-03-4) has been employed in several studies aimed at creating potent inhibitors of enzymes involved in DNA replication and repair. For instance, researchers have utilized this intermediate to synthesize analogs of thymidine kinase inhibitors, which are being explored for their potential in treating certain types of cancer.
The utility of this compound extends beyond its role as a synthetic precursor. Its unique reactivity has also been leveraged in materials science applications, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The fluoro substituent enhances electron-withdrawing properties, while the tributylstannyl group facilitates further modifications through metal-catalyzed reactions. Such applications highlight the broad versatility of organotin compounds like Pyrimidine, 5-fluoro-2-(tributylstannyl)-.
From a synthetic chemistry perspective, the preparation of Pyrimidine, 5-fluoro-2-(tributylstannyl)- involves multi-step processes that require careful optimization to ensure high yield and purity. The introduction of the fluoro group typically involves halogen exchange or direct fluorination techniques, while the attachment of the tributylstannyl group is commonly achieved through reaction with stannous chloride or other organotin reagents. These synthetic methodologies underscore the importance of this compound as a building block in modern pharmaceutical research.
The growing interest in fluorinated pyrimidines has also spurred advancements in computational chemistry and molecular modeling. Researchers are increasingly employing computational tools to predict the behavior of these molecules within biological systems. This approach allows for rapid screening of potential drug candidates and helps identify optimal analogs with enhanced therapeutic properties. The intermediate Pyrimidine, 5-fluoro-2-(tributylstannyl)- (CAS No. 1887155-03-4) is frequently used as a reference compound in these studies due to its well-characterized reactivity and structural features.
In conclusion, Pyrimidine, 5-fluoro-2-(tributylstannyl)-, CAS No. 1887155-03-4, represents a cornerstone in contemporary pharmaceutical synthesis. Its combination of a fluoro substituent and a tributylstannyl group makes it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents with improved efficacy and safety profiles. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is poised to grow even further.
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